cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.:
VCID: VC13451352
Molecular Formula: C15H17IO3
Molecular Weight: 372.20 g/mol
* For research use only. Not for human or veterinary use.
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid -](/images/structure/VC13451352.png)
Description |
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure and functional groups. It features a cyclohexane ring with a carboxylic acid group and an oxoethyl linkage to a phenyl ring substituted with iodine at the 4-position. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its interactions with biological targets. Synthesis and Chemical ReactionsThe synthesis of cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves several key steps that require precise control over reaction conditions and reagents. The compound can participate in various chemical reactions, showcasing its versatility in synthetic organic chemistry. Synthesis Steps
Potential Applicationscis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has potential applications in pharmacology and medicinal chemistry. Its interactions with biological targets suggest it could be used in drug development, though specific mechanisms and targets remain under investigation. Future DirectionsFuture studies should aim to elucidate the compound's mechanism of action and explore its efficacy in preclinical models. Additionally, optimizing synthesis methods to improve yield and purity would be beneficial for large-scale applications. |
---|---|
Product Name | cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Molecular Formula | C15H17IO3 |
Molecular Weight | 372.20 g/mol |
IUPAC Name | (1R,3S)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m0/s1 |
Standard InChIKey | BRTJQTYCGVEPNG-CMPLNLGQSA-N |
Isomeric SMILES | C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I |
SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I |
Canonical SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I |
PubChem Compound | 24722564 |
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume